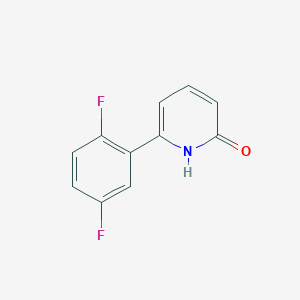

6-(2,5-Difluorophenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

6-(2,5-difluorophenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-7-4-5-9(13)8(6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHRPOSKEZNRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682731 |

Source

|

| Record name | 6-(2,5-Difluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111111-24-0 |

Source

|

| Record name | 6-(2,5-Difluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Profile and Applications of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one

This is an in-depth technical guide on the chemical properties, synthesis, and applications of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one .

Executive Summary

6-(2,5-Difluorophenyl)pyridin-2(1H)-one represents a privileged scaffold in modern medicinal chemistry, particularly within the design of kinase inhibitors (e.g., PIM, c-Met, p38 MAPK). This biaryl system combines the hydrogen-bond donor/acceptor motif of the 2-pyridone core with the metabolic stability and lipophilic modulation provided by the 2,5-difluorophenyl ring.

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this molecule, providing researchers with a robust framework for its utilization in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Characterization

The molecule consists of a 2-pyridone ring substituted at the 6-position with a 2,5-difluorophenyl group. The fluorine substitution pattern is critical for modulating the electronic properties of the phenyl ring and blocking metabolic oxidation at susceptible positions.

| Property | Data |

| IUPAC Name | 6-(2,5-Difluorophenyl)pyridin-2(1H)-one |

| Molecular Formula | C₁₁H₇F₂NO |

| Molecular Weight | 207.18 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Low in water; Soluble in DMSO, DMF, Methanol, DCM |

| pKa (Calculated) | ~11.0 (Amide N-H), ~0.8 (Pyridinium) |

| LogP (Predicted) | 2.3 - 2.8 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (N-H in lactam form) |

| H-Bond Acceptors | 2 (C=O, F) |

Tautomeric Equilibrium

A defining feature of 6-(2,5-difluorophenyl)pyridin-2(1H)-one is its lactam-lactim tautomerism. In the solid state and in polar solvents (e.g., DMSO, water), the lactam (2-pyridone) form predominates due to the stabilization energy of the amide resonance and intermolecular hydrogen bonding. In non-polar solvents or the gas phase, the lactim (2-hydroxypyridine) form may become significant.

Key Insight: In kinase inhibitor design, the lactam form often mimics the hydrogen-bonding pattern required to bind to the ATP-binding hinge region (acting as both a donor via N-H and an acceptor via C=O).

Figure 1: Tautomeric equilibrium favoring the lactam form in biological contexts.

Synthetic Pathways[10][11]

The most robust and scalable method for synthesizing 6-(2,5-difluorophenyl)pyridin-2(1H)-one is the Suzuki-Miyaura Cross-Coupling reaction. This approach allows for the convergent assembly of the biaryl core from commercially available precursors.

Retrosynthetic Analysis

The molecule can be disconnected at the C6-C1' bond, leading to two primary precursors:

-

6-Halopyridin-2(1H)-one (Electrophile)

-

2,5-Difluorophenylboronic acid (Nucleophile)

Alternatively, a protected 2-halo-6-methoxypyridine can be used, followed by a demethylation step to reveal the pyridone.

Optimized Synthetic Protocol (Suzuki Coupling)

Objective: Synthesis of 6-(2,5-difluorophenyl)pyridin-2(1H)-one on a gram scale.

Reagents:

-

Substrate: 6-Bromo-2-pyridone (1.0 equiv)

-

Boronic Acid: 2,5-Difluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v) or DME / Water

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 6-bromo-2-pyridone (1.0 equiv) and 2,5-difluorophenylboronic acid (1.2 equiv).

-

Solvent Addition: Add 1,4-dioxane (0.2 M concentration relative to substrate). Degas the solvent by bubbling nitrogen for 15 minutes.

-

Catalyst & Base: Add the palladium catalyst (Pd(PPh₃)₄) and the aqueous Na₂CO₃ solution under a nitrogen stream.

-

Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor reaction progress by LC-MS or TLC (eluent: 5% MeOH in DCM).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM gradient).

-

Characterization: Isolate the product as an off-white solid. Confirm structure via ¹H NMR and MS (ESI+).

Figure 2: Optimized Suzuki-Miyaura coupling pathway for the target scaffold.

Reactivity Profile & Functionalization

Understanding the reactivity of the 6-(2,5-difluorophenyl)pyridin-2(1H)-one core is essential for downstream medicinal chemistry optimization.

Electrophilic Aromatic Substitution (EAS)

The pyridone ring is electron-rich (relative to pyridine) but electron-deficient compared to benzene. Electrophilic substitution (e.g., halogenation, nitration) typically occurs at the C3 and C5 positions.

-

C3-Position: Most reactive towards electrophiles. Bromination (NBS/DMF) or chlorination (NCS) readily occurs here.

-

C5-Position: Secondary site for substitution if C3 is blocked or under forcing conditions.

N-Alkylation vs. O-Alkylation

The pyridone nitrogen is a nucleophile. Reacting the scaffold with alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) can lead to a mixture of N-alkylation (lactam product) and O-alkylation (alkoxypyridine product).

-

Control: N-alkylation is generally favored in polar aprotic solvents (DMF) with softer electrophiles. O-alkylation can be promoted by using silver salts (Ag₂CO₃) or hard electrophiles.

Fluorine Chemistry

The 2,5-difluorophenyl ring is deactivated towards electrophilic substitution but activated for Nucleophilic Aromatic Substitution (SNAr) , particularly at the positions para to the fluorine atoms if a strong electron-withdrawing group is introduced. However, in this specific scaffold, the fluorine atoms primarily serve to:

-

Block Metabolism: Prevent cytochrome P450-mediated hydroxylation at the 2 and 5 positions of the phenyl ring.

-

Modulate pKa: The electron-withdrawing nature of the fluorines lowers the pKa of the pyridone N-H slightly, potentially strengthening hydrogen bonds.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 2-pyridone motif is a classic "hinge binder" in kinase inhibitors. It mimics the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase backbone.

-

Donor: The N-H group donates a hydrogen bond to the carbonyl oxygen of a backbone residue (e.g., Glu, Leu).

-

Acceptor: The C=O group accepts a hydrogen bond from the backbone N-H.

Case Study Relevance: This specific 6-(2,5-difluorophenyl) substitution is often employed to fill the hydrophobic pocket adjacent to the hinge region (Gatekeeper or Solvent Front), where the fluorine atoms provide specific electrostatic interactions and improve selectivity.

Metabolic Stability

The incorporation of the 2,5-difluorophenyl group is a strategic design choice to enhance metabolic stability. Non-fluorinated biphenyl systems are prone to rapid oxidative metabolism (hydroxylation) by CYP450 enzymes. The fluorine atoms at the 2 and 5 positions sterically and electronically block these metabolic "soft spots," significantly increasing the half-life (

Safety & Handling

While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions for fluorinated heteroaromatics.

-

Hazard Classification (GHS):

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place, away from strong oxidizing agents.

References

-

Synthesis of 2-Pyridones via Suzuki Coupling

-

Tautomerism of 2-Pyridones

- Title: 2-Pyridone (Chemical Properties and Tautomerism).

- Source: Wikipedia / General Chemical Reference.

-

URL:[Link]

-

Medicinal Chemistry of Pyridinones

- Title: Recent Advances of Pyridinone in Medicinal Chemistry.

- Source: Frontiers in Chemistry, 2022.

-

URL:[Link]

-

Fluorine in Drug Design

- Title: Fluorine in Medicinal Chemistry.

- Source: Journal of Medicinal Chemistry (General Concept Reference).

-

URL:[Link]

Sources

6-(2,5-Difluorophenyl)pyridin-2(1H)-one structure elucidation

Technical Whitepaper: Structural Elucidation and Characterization of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one

Executive Summary & Pharmacological Context

The compound 6-(2,5-difluorophenyl)pyridin-2(1H)-one represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PIM, p38 MAP kinase). The 2-pyridone moiety serves as a dual hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP in the kinase hinge region.

However, the structural characterization of this molecule presents two distinct challenges:

-

Tautomeric Ambiguity: The equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is solvent-dependent and critical for target binding affinity.

-

Fluorine Regiochemistry: The 2,5-difluoro substitution pattern requires precise spectroscopic validation to distinguish it from isomeric impurities (e.g., 2,4- or 3,5-difluoro analogs) that may arise from boronic acid cross-contamination.

This guide outlines a robust, self-validating workflow for the synthesis and structural elucidation of this compound, prioritizing data integrity and reproducibility.

Synthetic Pathway & Regiocontrol

Direct coupling to unprotected 6-halopyridin-2-ones is often plagued by catalyst poisoning due to the free amide functionality. Therefore, a Lactim Ether Strategy is recommended. This involves a Suzuki-Miyaura coupling of a protected precursor (6-chloro-2-methoxypyridine) followed by acid-mediated hydrolysis.

Reaction Scheme Logic

-

Precursor: 6-Chloro-2-methoxypyridine is selected over the bromo-analog for cost efficiency, using optimized phosphine ligands (e.g., XPhos or SPhos) to activate the C-Cl bond.

-

Coupling: 2,5-Difluorophenylboronic acid is coupled under basic conditions.

-

Deprotection: The methoxy group is cleaved using HBr/AcOH or TMSI to reveal the thermodynamic product: the pyridin-2(1H)-one.

Caption: Figure 1. The Lactim Ether Strategy avoids catalyst poisoning by masking the pyridone oxygen during the Palladium cycle.

Spectroscopic Elucidation: The Core Analysis

Tautomeric Analysis (Lactam vs. Lactim)

In solution (DMSO-d6) and the solid state, the lactam (2-pyridone) form predominates. This is validated by two key signals:

-

1H NMR: Appearance of a broad singlet at δ 11.0–13.0 ppm (NH). If the lactim (OH) form were dominant, this signal would be absent or significantly shifted.

-

13C NMR: The carbonyl carbon (C=O) appears at δ 160–165 ppm . The C-O carbon of the lactim form typically resonates upfield (~155 ppm).

Fluorine-19 NMR (The Fingerprint)

F NMR is the most reliable method to confirm the 2,5-substitution pattern.-

Signal Separation: You will observe two distinct multiplets due to the non-equivalence of the fluorine atoms.

-

Chemical Shifts: Typically range between -110 and -140 ppm (relative to CFCl3).

-

Coupling: The

F-

Data Summary Table

| Nucleus | Signal Type | Approx.[1][2][3][4] Shift (δ) | Structural Assignment |

| 1H | Broad Singlet | 11.5 - 13.0 ppm | NH (Lactam form confirmation) |

| 1H | Doublet/Multiplet | 6.4 - 6.6 ppm | Pyridone H-5 (Upfield due to resonance) |

| 1H | Multiplet | 7.1 - 7.6 ppm | Aromatic protons (Phenyl + Pyridone H-3/4) |

| 13C | Singlet | 162.5 ppm | C=O (Carbonyl) |

| 19F | Multiplet | -118.0 ppm | F-2 (Ortho to pyridine connection) |

| 19F | Multiplet | -124.0 ppm | F-5 (Meta to pyridine connection) |

Experimental Protocols

Protocol A: Synthesis of 6-(2,5-Difluorophenyl)-2-methoxypyridine

-

Charge: In a 100 mL round-bottom flask, combine 6-chloro-2-methoxypyridine (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and

(2.0 eq). -

Solvent: Add 1,4-dioxane/water (4:1 ratio). Degas with

for 15 mins. -

Catalyst: Add

(5 mol%) and XPhos (10 mol%). -

Reaction: Heat to 100°C for 4 hours. Monitor by LCMS (Target M+H corresponds to Intermediate).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Demethylation to 6-(2,5-Difluorophenyl)pyridin-2(1H)-one

-

Dissolution: Dissolve the intermediate from Protocol A in glacial acetic acid.

-

Hydrolysis: Add 48% aqueous HBr (5.0 eq).

-

Reflux: Heat to 100°C for 2–4 hours. Critical Checkpoint: The reaction is complete when the non-polar intermediate spot disappears on TLC.

-

Isolation: Cool to room temperature. Pour into ice water. The product often precipitates as a solid. Filter, wash with water and ether. Recrystallize from Ethanol/Water if necessary.

Structural Logic & Validation Flowchart

The following diagram illustrates the decision tree used to confirm the structure and rule out common impurities (e.g., regioisomers or incomplete deprotection).

Caption: Figure 2. Analytical decision tree for validating the final scaffold structure.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Beak, P., et al. (1980). Protomeric Equilibria in 2-Hydroxypyridines and Related Heterocycles. Accounts of Chemical Research, 13, 1-42. Link (Foundational text on Pyridone Tautomerism).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for 19F shift ranges and coupling constants).

-

BenchChem. (2025). Comparative Analysis of Suzuki Coupling Precursors: 6-chloro-2-methoxypyridine. Link (Sourced from search context regarding precursor reactivity).

- Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for NH acidity in pyridones).

Sources

Technical Guide: Scalable Synthesis of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one

Topic: Synthesis of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Discovery Scientists

Executive Summary

The 6-arylpyridin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors (e.g., p38 MAPK, ERK) and allosteric modulators. The specific target, 6-(2,5-difluorophenyl)pyridin-2(1H)-one , represents a critical intermediate where the 2,5-difluoro substitution pattern offers unique metabolic stability and hydrophobic interactions within protein binding pockets.

This guide details a robust, scalable synthetic route designed to overcome common pitfalls such as catalyst poisoning by the free amide and solubility issues associated with the pyridone tautomer. We prioritize a "Protected Intermediate Strategy" over direct coupling to ensure high purity and reproducibility.

Retrosynthetic Analysis & Strategy

Strategic Disconnections

Direct arylation of 6-chloro-2-pyridone is possible but often suffers from poor solubility and competitive coordination of the palladium catalyst by the free lactam nitrogen. To mitigate this, we employ an

Key Advantages of the Protected Route:

-

Solubility: Intermediates are soluble in standard organic solvents (THF, Toluene), facilitating chromatography.

-

Reactivity: The 2-methoxy group activates the pyridine ring for cross-coupling while preventing catalyst sequestration.

-

Purification: Avoids the formation of insoluble palladium black/pyridone complexes.

Retrosynthesis Diagram

Figure 1: Retrosynthetic logic prioritizing the O-methylated intermediate to ensure efficient cross-coupling.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

Objective: Desymmetrization of 2,6-dichloropyridine via Nucleophilic Aromatic Substitution (

-

Reagents: 2,6-Dichloropyridine (1.0 equiv), Sodium Methoxide (1.1 equiv, 25% wt in MeOH).

-

Solvent: Methanol (anhydrous).

-

Conditions: Reflux (65°C), 4–6 hours.

Protocol:

-

Charge a reaction vessel with 2,6-dichloropyridine and anhydrous methanol under

atmosphere. -

Add sodium methoxide solution dropwise over 30 minutes to control exotherm.

-

Heat the mixture to reflux. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

-

Critical Checkpoint: Ensure mono-substitution. Over-reaction leads to 2,6-dimethoxypyridine. If >5% bis-product forms, reduce temperature or equivalents of NaOMe.

-

Workup: Concentrate in vacuo. Resuspend residue in water/EtOAc. Wash organic layer with brine, dry over

, and concentrate. -

Yield Target: 85–92% (Colorless oil/solid).

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Objective: Formation of the biaryl C-C bond using a palladium catalyst.[2]

-

Substrates: 2-Chloro-6-methoxypyridine (1.0 equiv), 2,5-Difluorophenylboronic acid (1.2 equiv).

-

Catalyst System:

(3–5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassed.

Protocol:

-

Combine chloro-pyridine, boronic acid, and base in the reaction vessel.[3]

-

Add solvent mixture and sparge with Argon for 15 minutes (Critical to prevent homocoupling of boronic acid).

-

Heat to 90°C for 12–16 hours.

-

Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water and brine.

-

Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Data: Product is 2-(2,5-difluorophenyl)-6-methoxypyridine .

Step 3: Deprotection to 6-(2,5-Difluorophenyl)pyridin-2(1H)-one

Objective: Cleavage of the methyl ether to reveal the pyridone tautomer.

-

Reagents: Pyridine hydrochloride (10 equiv) OR HBr (48% aq) in Acetic Acid.

-

Conditions:

-

Method A (Molten Salt): Heat neat with Pyridine HCl at 160°C for 2 hours. (Best for small scale).

-

Method B (Acidic Hydrolysis): Reflux in HBr/AcOH at 100°C for 4-8 hours. (Best for scale-up).

-

Protocol (Method B):

-

Dissolve the intermediate from Step 2 in Glacial Acetic Acid.

-

Add 48% aqueous HBr (5–10 equiv).

-

Reflux at 100–110°C. Monitor by LCMS (Mass shift from M+14 to M).

-

Workup: Cool to room temperature. Pour into ice water. The product often precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate, neutralize to pH 6-7 with NaOH (aq) to induce precipitation.

-

Recrystallization: Ethanol or MeOH/Water.

Process Workflow & Logic

Figure 2: Integrated process workflow illustrating the conversion of raw materials to final API intermediate.

Troubleshooting & Optimization (E-E-A-T)

The following table summarizes common failure modes encountered during this synthesis and field-proven remediation strategies.

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Protodeboronation of 2,5-difluorophenylboronic acid. | Use anhydrous conditions with mild bases ( |

| Homocoupling (Ar-Ar) | Inadequate degassing; presence of | Spurge solvents with Argon for >20 mins. Ensure system is sealed under positive pressure. |

| Incomplete Hydrolysis (Step 3) | Insufficient acid strength or temperature. | Switch from HBr/AcOH to molten Pyridine Hydrochloride (160°C) for stubborn ethers. |

| Pd Contamination | Catalyst carryover. | Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the Step 2 workup. |

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Synthesis of 6-Aryl-2-pyridones (General Methods): Hirano, K., et al. (2009). Nickel-Catalyzed Direct Arylation of 2-Pyridones. Angewandte Chemie International Edition, 48(50), 9561-9564.

-

Protection/Deprotection Strategies for Pyridones: Schlosser, M., et al. (2005). Halogen/Metal Permutation at 2- and 4-Pyridyl Ethers.[6] European Journal of Organic Chemistry, 2005(15), 3331–3335.

-

Kinase Inhibitor Scaffolds (Contextual Relevance): Laufer, S. A., et al. (2008). Synthesis and Biological Testing of 2,6-Disubstituted Pyridin-2(1H)-ones as p38 MAPK Inhibitors. Journal of Medicinal Chemistry, 51(15), 4122–4149.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide: The Biological Activity of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Novel Pyridinone Scaffold

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide focuses on a specific, promising derivative: 6-(2,5-Difluorophenyl)pyridin-2(1H)-one. The introduction of a difluorophenyl moiety at the 6-position of the pyridinone ring is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and target selectivity. This document serves as a comprehensive technical resource, amalgamating available data on its synthesis, biological activity, and therapeutic potential, while also providing detailed experimental protocols and conceptual frameworks for its further investigation.

Synthetic Strategy and Chemical Profile

The synthesis of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one and its analogs can be achieved through various established synthetic routes for 2-pyridone structures. A common and effective method involves a multi-step process culminating in a cyclization reaction.

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This approach offers flexibility for generating a library of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of a suitable precursor, such as a chalcone, with a reagent like cyanothioacetamide to form a dihydropyridine-thione intermediate. Subsequent modifications, including oxidation and functional group interconversions, would lead to the desired 6-(2,5-Difluorophenyl)pyridin-2(1H)-one.

Caption: Proposed synthetic workflow for 6-(2,5-Difluorophenyl)pyridin-2(1H)-one.

Detailed Synthetic Protocol (Hypothetical)

The following is a generalized, step-by-step protocol for the synthesis of 6-aryl-pyridin-2(1H)-one derivatives, adaptable for the specific synthesis of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve equimolar amounts of 2,5-difluorobenzaldehyde and a suitable substituted acetophenone in ethanol.

-

Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Pyridin-2(1H)-thione Synthesis

-

Reflux a mixture of the synthesized chalcone, cyanothioacetamide, and a base (e.g., ammonium acetate) in a suitable solvent like ethanol for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Filter the solid product, wash with water, and dry.

Step 3: Conversion to Pyridin-2(1H)-one

-

Treat the pyridin-2(1H)-thione with an oxidizing agent (e.g., hydrogen peroxide in acetic acid) or through other established methods for converting a thione to a ketone.

-

Purify the final product, 6-(2,5-Difluorophenyl)pyridin-2(1H)-one, using column chromatography.

Biological Activities and Therapeutic Potential

While direct studies on 6-(2,5-Difluorophenyl)pyridin-2(1H)-one are limited in the public domain, the biological activities of structurally similar pyridin-2(1H)-one derivatives provide strong indications of its potential therapeutic applications. The primary areas of interest include oncology, inflammation, and pain management.

Anticancer Activity

The pyridin-2(1H)-one scaffold is a common feature in many compounds with demonstrated anticancer properties. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]

2.1.1. Potential Molecular Targets

Based on the activity of related compounds, 6-(2,5-Difluorophenyl)pyridin-2(1H)-one could potentially target several key proteins implicated in cancer:

-

Kinases: Many pyridinone derivatives are known to be kinase inhibitors.[2][3] Potential targets include receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and non-receptor tyrosine kinases such as Src. The difluorophenyl group may enhance binding to the ATP-binding pocket of these enzymes.

-

eIF3a: Some pyridin-2(1H)-one derivatives have been shown to regulate the eukaryotic translation initiation factor 3a (eIF3a), which is often overexpressed in cancer and plays a crucial role in protein synthesis.[4]

-

HDACs: Histone deacetylase (HDAC) inhibition is another potential mechanism, as other pyridine-containing compounds have shown activity against these epigenetic modifiers.[1]

2.1.2. In Vitro Antiproliferative Activity (Hypothetical Data)

To assess the anticancer potential of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one, a preliminary in vitro screen against a panel of human cancer cell lines would be the first step. The following table presents hypothetical IC50 values to illustrate the expected data output.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) for 6-(2,5-Difluorophenyl)pyridin-2(1H)-one |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 3.8 |

| HCT-116 | Colon Cancer | 7.1 |

| HeLa | Cervical Cancer | 4.5 |

2.1.3. Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory and Analgesic Potential

Pyridin-2(1H)-one derivatives have also been investigated for their anti-inflammatory and analgesic properties.[5] The mechanism often involves the modulation of inflammatory pathways, such as the p38 MAPK pathway.

2.2.1. Potential Signaling Pathway Involvement

The anti-inflammatory effects of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one could be mediated through the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and enzymes like COX-2.

Caption: Potential anti-inflammatory mechanism of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridin-2(1H)-one derivatives is highly dependent on the nature and position of the substituents on the pyridinone ring.[2]

-

Position 6: The aryl group at this position is crucial for activity. The 2,5-difluoro substitution on the phenyl ring in the topic compound is expected to enhance activity due to the electron-withdrawing nature of fluorine, which can influence binding affinity and metabolic stability.

-

Position 1 (Nitrogen): Substitution at the nitrogen atom can significantly modulate activity. Small alkyl or aryl groups are often well-tolerated and can be used to fine-tune the compound's properties.

-

Other Positions (3, 4, 5): Modifications at these positions can be explored to optimize potency, selectivity, and pharmacokinetic properties.

Future Directions and Conclusion

6-(2,5-Difluorophenyl)pyridin-2(1H)-one represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. The available literature on related compounds strongly suggests that this molecule is likely to possess potent biological activity.

Key future research directions should include:

-

Definitive Synthesis and Characterization: The first step is the unambiguous synthesis and full spectroscopic characterization of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one.

-

Comprehensive Biological Screening: A broad in vitro screening against a diverse panel of cancer cell lines and relevant kinases is essential to identify its primary biological targets.

-

Mechanism of Action Studies: Once promising activity is confirmed, detailed mechanistic studies, including target engagement assays and pathway analysis, should be conducted.

-

In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo studies in relevant animal models of cancer or inflammation to evaluate their efficacy and safety profiles.

-

Pharmacokinetic Profiling: A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.

References

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2018 Jun;23(6):1469. Available from: [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm. 2024;15(2):234-247. Available from: [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. 2022 Mar 16;7(12):10757-10771. Available from: [Link]

-

Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Arch Pharm (Weinheim). 2013 Sep;346(9):654-66. Available from: [Link]

-

Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. Eur J Med Chem. 2022 Jan 15;228:114002. Available from: [Link]

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. 2025; 5(5): 1-10.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci. 2024 Jul 11;25(14):7533. Available from: [Link]

-

Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. J Med Chem. 2021 Apr 22;64(8):4913-4946. Available from: [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Pyridinone-Based Kinase Inhibitors

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] Kinase inhibitors have emerged as a highly successful class of therapeutics, with numerous drugs approved for the treatment of various cancers and inflammatory diseases.

Among the diverse chemical scaffolds used to design kinase inhibitors, the pyridinone core has garnered significant attention.[1][3] Pyridinones are six-membered heterocyclic compounds that have proven to be a "privileged" scaffold in medicinal chemistry.[3][4] This is due to their ability to mimic the hydrogen bonding patterns of the adenine ring of ATP, the natural substrate for kinases, allowing them to bind effectively to the ATP-binding site of these enzymes.[1][3][5] This guide will provide an in-depth technical overview of the discovery and development of novel pyridinone-based kinase inhibitors, from initial hit identification to lead optimization and characterization.

The Pyridinone Scaffold: A Versatile Tool for Kinase Inhibition

The versatility of the pyridinone scaffold lies in its synthetic tractability and its ability to be readily modified to achieve desired potency, selectivity, and pharmacokinetic properties.[1][2] The core structure allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the inhibitor's interactions with the target kinase. The 3-amino-2(1H)-pyridinone core, for instance, is a valuable pharmacophore where the amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[5]

The pyridinone ring can also serve as a conformational constraint, locking the molecule in a bioactive conformation and improving binding affinity.[1][6] This has been successfully applied in the development of inhibitors for a wide range of kinases, including p38 MAPK, MEK, JAK, and Met kinase.[1][3][7][8]

Key Properties of the Pyridinone Scaffold

| Property | Description | Reference |

| Hinge-Binding Motif | The pyridinone core can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. | [1][5] |

| Synthetic Accessibility | The scaffold is readily synthesized and can be derivatized at multiple positions to optimize inhibitor properties. | [1] |

| Conformational Rigidity | The ring structure can pre-organize the molecule into a bioactive conformation, enhancing binding affinity. | [1][6] |

| Bioisosteric Replacement | Pyridinones can act as bioisosteres for other chemical groups, such as amides and phenols, to improve drug-like properties. | [3] |

A Roadmap for Pyridinone-Based Kinase Inhibitor Discovery

The discovery of a novel kinase inhibitor is a multi-step process that begins with identifying a starting "hit" compound and progressively refining its properties to yield a clinical candidate. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for kinase inhibitor discovery.

In Vitro Characterization: Essential Assays and Protocols

A critical aspect of kinase inhibitor discovery is the accurate and robust characterization of candidate compounds. This involves a suite of in vitro assays to determine potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assay

Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[9][10]

Protocol: ADP-Glo™ Kinase Assay [11][12][13]

Objective: To determine the IC50 value of a pyridinone inhibitor against a target kinase.

Materials:

-

Purified kinase and its specific substrate

-

ATP

-

Pyridinone inhibitor (serially diluted)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Add 5 µL of the kinase reaction mixture (containing kinase, substrate, and buffer) to each well of the assay plate.

-

Add the pyridinone inhibitor at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

ADP Detection:

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Target Engagement Assay

While biochemical assays are essential, it is crucial to confirm that the inhibitor can bind to its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[14][15][16] It utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells.[14][15]

Principle of the NanoBRET™ Target Engagement Assay

Caption: Competitive displacement of a tracer in the NanoBRET™ assay.

Protocol: NanoBRET™ Target Engagement Assay [14][17]

Objective: To determine the cellular target occupancy and affinity of a pyridinone inhibitor.

Materials:

-

Cells expressing the NanoLuc®-tagged kinase of interest

-

NanoBRET™ tracer specific for the kinase

-

Pyridinone inhibitor (serially diluted)

-

NanoBRET™ substrate

-

Optically clear-bottom assay plates

-

Luminometer capable of measuring dual-filtered luminescence

Procedure:

-

Cell Plating:

-

Plate the cells expressing the NanoLuc®-fusion protein in the assay plate and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with the pyridinone inhibitor at various concentrations.

-

-

Tracer Addition:

-

Add the NanoBRET™ tracer to the cells.

-

-

Substrate Addition and Signal Detection:

-

Add the NanoBRET™ substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from these assays feeds into the iterative process of lead optimization. Medicinal chemists systematically modify the pyridinone scaffold to improve potency, selectivity, and drug-like properties such as solubility and metabolic stability.

For example, in the development of p38 MAPK inhibitors, a series of N-aryl pyridinones were designed and synthesized.[18] The investigation focused on how different substitutions on the N-phenyl ring and the C-6 position of the pyridinone core affected potency and metabolic stability.[18] This systematic approach led to the identification of highly potent and selective inhibitors with in vivo activity in models of inflammation.[18]

Similarly, in the discovery of Met kinase inhibitors, replacing a flexible acylurea moiety with a conformationally constrained 2-pyridone ring resulted in a significant increase in potency.[6][19] Further SAR studies on the 2-pyridone analogs led to the identification of even more potent 4-pyridone and pyridine N-oxide inhibitors.[6][19]

Illustrative SAR Data for Pyridinone-Based Inhibitors

| Target Kinase | Scaffold Modification | Effect on IC50 | Reference |

| p38α MAPK | Introduction of a cyclopropyl group on the N-phenyl ring | Increased potency | [18] |

| Met Kinase | Replacement of acylurea with 2-pyridone | 10-fold increase in potency | [6][19] |

| JAK family | Introduction of a tert-butyl group | Potent pan-JAK inhibition (IC50s: 1-15 nM) | [8][20] |

| c-Src Kinase | Addition of a dimethylaminoethyl group | Improved inhibitory activity (IC50 = 12.5 µM) | [21][22] |

Conclusion and Future Perspectives

The pyridinone scaffold has proven to be an exceptionally valuable starting point for the design of novel kinase inhibitors. Its versatility, synthetic accessibility, and ability to form key interactions within the kinase active site have led to the discovery of potent and selective inhibitors for a wide range of kinase targets. The continued exploration of this scaffold, coupled with advances in structural biology and computational chemistry, will undoubtedly lead to the development of the next generation of pyridinone-based kinase inhibitors for the treatment of cancer and other diseases.

References

-

Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

NanoBRET. SGC-UNC. [Link]

-

NanoBRET™ Target Engagement for drug development. News-Medical. [Link]

-

ADP Glo Protocol. Unknown Source. [Link]

-

Principle of NanoBRET target engagement. A cell-permeable tracer as a... ResearchGate. [Link]

-

Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. University of Rhode Island. [Link]

-

Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [Link]

-

Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

-

Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase. PubMed. [Link]

-

Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. Journal of Medicinal Chemistry. [Link]

-

Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. [Link]

-

Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. PubMed. [Link]

-

Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

-

A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. PMC. [Link]

-

Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases. Journal of Medicinal Chemistry - ACS Publications. [Link]

- Fused pyrimidine pyridinone compounds as JAK inhibitors.

-

p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. PubMed. [Link]

-

Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

-

2-Pyridone Scaffold as A Precursor for Different Nitrogen-containing Compounds: Synthesis, In vitro Anticancer Evaluation, and Molecular Docking. Taylor & Francis. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

-

Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. ACS Publications. [Link]

-

Pyridinyl imidazole p38 mitogen-activated protein kinase (MAPK)... ResearchGate. [Link]

-

Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. ACS Publications. [Link]

-

Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. content.protocols.io [content.protocols.io]

- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]

- 15. NanoBRET — SGC-UNC [sgc-unc.org]

- 16. news-medical.net [news-medical.net]

- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 18. Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]

- 22. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Fluorinated Pyridinones: A Technical Guide for Drug Design

The following technical guide details the physicochemical properties of fluorinated pyridinones, designed for researchers in medicinal chemistry and drug development.

Executive Summary

The fluorinated pyridinone scaffold represents a privileged motif in modern drug discovery, offering a unique balance of hydrogen-bonding capability, metabolic stability, and electronic tunability.[1][2] This guide analyzes the specific physicochemical perturbations introduced by fluorine substitution on the 2-pyridinone core. It provides actionable insights into modulating pKa, lipophilicity (LogD), and tautomeric equilibria to optimize pharmacokinetics and target binding, supported by validated experimental protocols.[1]

The Fluorinated Pyridinone Scaffold

The 2-pyridinone (lactam) ring is a classic bioisostere for phenyl, pyridine, and amide moieties.[1] Introducing fluorine atoms onto this scaffold profoundly alters its physicochemical profile without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[1]

The "Fluorine Effect" on Electronic Properties

Fluorine is the most electronegative element (

pKa Modulation

The 2-pyridinone ring is amphoteric but primarily acts as a weak acid (NH deprotonation) and a very weak base (carbonyl oxygen protonation).[1][3]

-

NH Acidity (pKa ~11.6 for unsubstituted 2-pyridone):

-

Mechanism: Fluorine substitution stabilizes the conjugate base (anion) via inductive withdrawal of electron density.[1]

-

Trend: Substitution at the 3- or 5-positions (ortho/para to the nitrogen) significantly lowers the pKa of the NH group, typically by 1–2 log units, making the headgroup more acidic. This can improve solubility at physiological pH (7.[1][3]4) if the pKa drops sufficiently close to neutral.[3]

-

-

Carbonyl Basicity (pKa ~0.7 for unsubstituted):

Tautomeric Equilibrium

The 2-pyridinone scaffold exists in equilibrium with its 2-hydroxypyridine (lactim) tautomer.[3]

-

Dominant Form: In aqueous solution and the solid state, the 2-pyridone (keto) form is heavily favored (

) due to the high dipolar character and solvation energy of the amide-like bond. -

Fluorine Impact: While fluorine does not generally reverse this equilibrium in water, it can shift the ratio.[1]

-

3-Fluoro: Inductive destabilization of the carbonyl dipole may slightly increase the population of the enol form in non-polar environments, but the keto form remains the relevant pharmacophore for binding (e.g., as a hydrogen bond acceptor/donor pair).

-

Lipophilicity (LogP/LogD)

Fluorination typically increases lipophilicity (LogP) due to the low polarizability of the C-F bond.[1] However, in pyridinones, this effect is context-dependent:

-

Monofluorination: Often increases LogP by ~0.2–0.4 units.[1][3]

-

Polarity Offset: If fluorination lowers the pKa enough to increase the fraction of ionized species at pH 7.4, the effective distribution coefficient (LogD

) may actually decrease, improving aqueous solubility.[1]

Visualization: Tautomerism & SAR Logic

Tautomeric Equilibrium & Fluorine Influence

The following diagram illustrates the keto-enol equilibrium and the electronic vectors involved.

Figure 1: Tautomeric equilibrium of the pyridinone scaffold.[1] In drug design, the keto form is the primary species interacting with biological targets.

SAR Decision Tree for Fluorination

A logical workflow for deciding where to place fluorine on the pyridinone ring.[3]

Figure 2: Strategic decision tree for fluorinating the pyridinone scaffold based on medicinal chemistry objectives.

Case Studies in Drug Design

HIV Integrase Inhibitors: Cabotegravir & Bictegravir

These drugs exemplify the utility of the pyridinone-like scaffold (specifically a carbamoyl pyridone motif) paired with fluorinated moieties.[3]

-

Structure: Both contain a 2,4-difluorobenzyl group attached to the pyridinone-like core.[3][4]

-

Role of Fluorine:

-

Lipophilic Contact: The difluorobenzyl ring occupies a specific hydrophobic pocket in the viral integrase enzyme.[3][5] The fluorine atoms fill space and provide hydrophobic interactions without the steric penalty of methyl groups.

-

Electronic Tuning: The electron-deficient ring (due to F) engages in favorable

-stacking or quadrupole interactions with protein residues.[3] -

Chelation: The pyridinone carbonyl and adjacent hydroxyl/enolic oxygen form a critical magnesium-binding triad (

chelation) essential for inhibiting the enzyme's catalytic function.[1][3]

-

Metabolic Blocking

In many kinase inhibitors, the pyridinone ring is susceptible to oxidation by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine at the 3- or 5-position effectively blocks these "soft spots" due to the strength of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol), extending the drug's half-life (

Experimental Protocols

Protocol: Potentiometric pKa Determination (Self-Validating)

For low-solubility fluorinated pyridinones.[3]

Principle: Standard aqueous titration often fails for lipophilic fluorinated compounds due to precipitation.[1][3] This protocol uses a cosolvent extrapolation method (Yasuda-Shedlovsky procedure) to derive the aqueous pKa.[1][3]

Materials:

-

Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1]

Step-by-Step Methodology:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol/Water.[1]

-

Blank Titration: Titrate the solvent blanks first to determine the operational pH scale (

) and autoprotolysis constant ( -

Sample Titration: Dissolve the fluorinated pyridinone (~1-3 mg) in the 50% MeOH mixture. Acidify with HCl to pH ~2.

-

Data Collection: Titrate with KOH under inert gas flow. Record pH vs. volume.[1][3][6][7] Repeat for 40% and 30% mixtures.

-

Extrapolation (The "Yasuda-Shedlovsky" Plot):

Protocol: Lipophilicity (LogD) via HPLC

For rapid screening of fluorinated analogs.[1]

Principle:

Shake-flask methods are slow. This chromatographic method correlates retention time (

Methodology:

-

Mobile Phase: Isocratic 50 mM Ammonium Acetate (pH 7.4) / Methanol.[1][3][8]

-

Standards: Inject a mixture of 5 non-fluorinated pyridinones with known LogD values (range 0–4).

-

Calibration: Construct a calibration curve:

. -

Measurement: Inject the fluorinated analyte.[1][3] Calculate LogD from its retention time.[1][3]

-

Self-Validation: Include an internal standard (e.g., Toluene, LogP 2.[1][3]7) in every run. If the standard deviates by >0.1 min, recalibrate.

Summary Data Table

| Property | Unsubstituted 2-Pyridone | Fluorinated 2-Pyridone (Generic Trend) | Mechanistic Driver |

| pKa (NH) | ~11.6 | Lower (9.5 – 11.0) | Inductive (-I) stabilization of anion.[1][3] |

| pKa (C=O) | ~0.7 | Lower (< 0) | Reduced electron density on oxygen.[1] |

| LogP | ~ -0.6 (Hydrophilic) | Higher (+0.2 to +0.5 per F) | Reduced polarizability of C-F bond.[1][3] |

| H-Bond Donor | Moderate (NH) | Stronger | Increased acidity of NH proton.[1][3] |

| Metabolic Stability | Low (Oxidation prone) | High | C-F bond strength blocks oxidation.[1][3][9] |

References

-

Johns, B. A., et al. (2013).[1][3][10] Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3.[3][10][11][12] A Diastereomeric Approach to Chiral Nonracemic Tricyclic Ring Systems and the Discovery of Dolutegravir (S/GSK1349572) and (S/GSK1265744).[1][10] Journal of Medicinal Chemistry.[1][3]

-

Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][3] [1]

-

Kütt, A., et al. (2018).[1][3][11] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[1][3][11] [1]

-

Bernús, M., et al. (2025).[1][3] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines.[1][3] Journal of Medicinal Chemistry.[1][3] [1]

-

Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1][3] (Standard reference for pKa/LogD protocols).

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. nbinno.com [nbinno.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. Cabotegravir | C19H17F2N3O5 | CID 54713659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for preparing 6-(2,5-difluorophenyl)pyridin-2(1H)-one and its analogs, a class of compounds of significant interest in medicinal chemistry. The pyridinone scaffold is a prevalent motif in numerous biologically active molecules, and the introduction of a difluorophenyl group can profoundly influence the compound's pharmacological properties, including metabolic stability and binding affinity. This document delves into the core synthetic methodologies, offering mechanistic insights and practical, field-proven protocols to empower researchers in the design and execution of their synthetic campaigns.

The Significance of 6-Aryl-2(1H)-pyridinones in Drug Discovery

The 2-pyridinone core is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive scaffold for targeting various biological pathways. The addition of an aryl group at the 6-position creates a versatile platform for modulating a compound's interaction with its biological target.

The 2,5-difluorophenyl moiety, in particular, offers several advantages in drug design. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase cell membrane permeability. Consequently, 6-(2,5-difluorophenyl)pyridin-2(1H)-one analogs are actively being investigated for their potential as antiproliferative and other therapeutic agents.[1][2]

Key Synthetic Strategies for 6-Aryl-2(1H)-pyridinones

The construction of the 6-aryl-2(1H)-pyridinone scaffold can be achieved through several powerful synthetic methodologies. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. This section will explore the most prominent and effective approaches, with a focus on palladium-catalyzed cross-coupling reactions and direct C-H activation.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Aryl-Pyridinone Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and are the cornerstone for the preparation of 6-aryl-2(1H)-pyridinones. These methods offer a modular and efficient approach to constructing the key C-C bond between the pyridinone and the aryl ring.

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of 6-aryl-2(1H)-pyridinones due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4] The general reaction involves the coupling of a 6-halopyridin-2(1H)-one (or a suitable precursor) with an arylboronic acid in the presence of a palladium catalyst and a base.[5]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-(2,5-Difluorophenyl)pyridin-2(1H)-one via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of the target compound. Optimization of reaction conditions may be necessary depending on the specific substrates and desired scale.

Materials:

-

6-Bromo-2-(benzyloxy)pyridine

-

(2,5-Difluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Degassed water

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Coupling Reaction:

-

To a dry Schlenk flask under an inert atmosphere, add 6-bromo-2-(benzyloxy)pyridine (1.0 equiv), (2,5-difluorophenyl)boronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

-

Add toluene and degassed water (typically in a 4:1 to 10:1 ratio).

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)-6-(2,5-difluorophenyl)pyridine.

-

-

Deprotection:

-

Dissolve the purified product in dichloromethane.

-

Add trifluoroacetic acid (excess) and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield 6-(2,5-difluorophenyl)pyridin-2(1H)-one.

-

Table 1: Representative Yields for Suzuki-Miyaura Coupling in the Synthesis of 6-Aryl-2(1H)-pyridinone Analogs

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~70-80[7] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | >85 |

| 3 | 2,4-Difluorophenylboronic acid | Pd(PPh₃)₄ (6.4) | - | Na₂CO₃ | Benzene/Ethanol/H₂O | 70-75 | 95-99[8] |

| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane | 80 | 75 |

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling or when the required boronic acid is unstable.[9] This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[10]

Mechanism of the Stille Coupling

The catalytic cycle of the Stille coupling is similar to that of the Suzuki coupling, with the key difference being the transmetalation step, which involves an organotin reagent.[11]

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

Materials:

-

6-Iodo-2-(methoxymethyl)pyridin-2(1H)-one

-

(2,5-Difluorophenyl)tributylstannane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve 6-iodo-2-(methoxymethyl)pyridin-2(1H)-one (1.0 equiv) and (2,5-difluorophenyl)tributylstannane (1.1 equiv) in anhydrous toluene.

-

-

Catalyst Addition:

-

Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the mixture to 110 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid or organotin counterparts, often allowing for milder reaction conditions.[12] This method is particularly useful for coupling with less reactive aryl chlorides.[13]

Mechanism of the Negishi Coupling

The catalytic cycle of the Negishi coupling follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.[14]

Figure 3: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: General Procedure for Negishi Coupling

Materials:

-

6-Chloropyridin-2(1H)-one

-

(2,5-Difluorophenyl)zinc chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,3'-Bipyridine

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Catalyst Pre-formation:

-

In a Schlenk flask, dissolve Pd(OAc)₂ (2 mol%) and 2,3'-bipyridine (4 mol%) in anhydrous THF and stir for 15-30 minutes at room temperature.[1]

-

-

Reaction Setup:

-

To the catalyst solution, add 6-chloropyridin-2(1H)-one (1.0 equiv).

-

-

Addition of Organozinc Reagent:

-

Slowly add the solution of (2,5-difluorophenyl)zinc chloride (1.2 equiv) in THF to the reaction mixture.

-

-

Reaction Execution:

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify by column chromatography.

-

Direct C-H Activation/Arylation: An Atom-Economical Approach

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials.[15] In the context of 6-aryl-2(1H)-pyridinone synthesis, this approach typically involves the direct coupling of a 2-pyridinone with an aryl halide or a perfluoroarene.

Mechanism of Direct C-H Arylation

The mechanism of palladium-catalyzed C-H arylation is complex and can vary depending on the specific reaction conditions. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the palladium catalyst cleaves the C-H bond with the assistance of a base or a ligand.

Figure 4: Simplified mechanism of direct C-H arylation.

Experimental Protocol: Direct C-H Arylation of a 2-Pyridone

Materials:

-

N-Methyl-2-pyridone

-

1-Bromo-2,5-difluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Methyldi(1-adamantyl)phosphine (P(n-Bu)Ad₂)

-

Potassium carbonate (K₂CO₃)

-

Pivalic acid (PivOH)

-

Anhydrous toluene

Procedure:

-

Reaction Setup:

-

In a sealed tube, combine N-methyl-2-pyridone (1.0 equiv), 1-bromo-2,5-difluorobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (10 mol%), K₂CO₃ (2.0 equiv), and pivalic acid (30 mol%).

-

-

Reaction Execution:

-

Add anhydrous toluene and heat the mixture to 120-140 °C for 24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

-

Work-up and Purification:

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Biological Activities and Therapeutic Potential

Derivatives of 6-aryl-2(1H)-pyridinone have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. Notably, many analogs exhibit potent antiproliferative activity against various cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key cellular signaling pathways. For example, some pyridinone derivatives have been shown to induce cell cycle arrest.[16]

The introduction of the 2,5-difluorophenyl group can significantly enhance the antiproliferative potency of the pyridinone scaffold. Structure-activity relationship (SAR) studies have indicated that the position and nature of substituents on both the pyridinone and the aryl ring play a crucial role in determining the biological activity.[17] Further investigation into the specific molecular targets of these compounds is an active area of research and will be instrumental in the development of novel therapeutics.

Conclusion

The synthesis of 6-(2,5-difluorophenyl)pyridin-2(1H)-one analogs and derivatives is a dynamic and evolving field with significant implications for drug discovery. The methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions and direct C-H activation, provide a powerful toolkit for chemists to access a diverse range of these promising compounds. A thorough understanding of the underlying reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. As our understanding of the biological targets of these molecules deepens, the demand for efficient and versatile synthetic strategies will undoubtedly continue to grow, paving the way for the development of novel and effective therapeutic agents.

References

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chem. Eur. J.2021 , 27, 13481-13499. [Link]

-

Stille reaction - Wikipedia. [Link]

-

Insights into the elementary steps in Negishi coupling through kinetic investigations. Org. Biomol. Chem.2019 , 17, 618-632. [Link]

-

New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules2021 , 26, 6479. [Link]

-

17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]

-

Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Eur. J. Med. Chem.2008 , 43, 2581-2590. [Link]

-

New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Front. Pharmacol.2022 , 13, 969695. [Link]

-

Negishi coupling - Wikipedia. [Link]

-

[Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6 - Organic Syntheses. [Link]

-

Bipyridine - Organic Syntheses. [Link]

-

Yields and Characteristic Data for Heteroannulated Pyridines. [Link]

-

Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. [Link]

-

A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorg. Chem. Front.2016 , 3, 861-867. [Link]

-

The Negishi Cross-Coupling Reaction - Denmark Group. [Link]

-

Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. 2024 . [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega2022 , 7, 9653-9669. [Link]

-

Negishi cross-couplings in the synthesis of amino acids. Org. Biomol. Chem.2017 , 15, 10046-10059. [Link]

-

Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. [Link]

-

C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. J. Am. Chem. Soc.2011 , 133, 11912-11915. [Link]

-

Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Eur. J. Med. Chem.2003 , 38, 249-255. [Link]

-

Stille reaction - Wikipedia. [Link]

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

-

Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules2019 , 24, 285. [Link]

-

Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

-

A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO. [Link]

-

Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]

-

Stille Coupling - Chemistry LibreTexts. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

-

Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules2022 , 27, 1243. [Link]

-

Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Med. Chem. Res.2013 , 22, 5145-5156. [Link]

-

Rh(iii)-catalyzed enantioselective C–H arylation: atroposelective synthesis of 2-pyridones from diazo compounds. Org. Chem. Front.2022 , 9, 593-598. [Link]

-

Org. Synth. 2011, 88, 197. [Link]

-

Catalytic Intermolecular Direct Arylation of Perfluorobenzenes. J. Am. Chem. Soc.2006 , 128, 9052-9053. [Link]

-